2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL
Description
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol is a fluorinated heterocyclic compound featuring a fused triazole-pyrimidine core. Its molecular formula is C₆H₄F₃N₅O, with a hydroxyl group at position 5 and a trifluoromethyl (-CF₃) substituent at position 2 of the triazolo[1,5-a]pyrimidine scaffold.
Properties
Molecular Formula |
C6H3F3N4O |
|---|---|
Molecular Weight |
204.11 g/mol |
IUPAC Name |
2-(trifluoromethyl)-6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)4-11-3-1-2-10-5(14)13(3)12-4/h1-2H,(H,10,14) |
InChI Key |
BZFNFSDLZWEYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)N2C1=NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
The compound 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL is a member of the triazolo-pyrimidine family, which has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, structural properties, and pharmacological effects.
Synthesis and Structural Properties
The synthesis of this compound typically involves the reaction of 1,2,4-triazol-5-amine with α,β-unsaturated ketones. The resulting compound features a fused triazole and pyrimidine ring system that contributes to its biological activity. Structural characterization is often performed using techniques such as X-ray crystallography, which confirms the molecular arrangement and functional groups present in the compound .
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H6F3N5O |
| Molecular Weight | 235.16 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity
The biological activity of this compound has been investigated in various studies highlighting its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent studies have indicated that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting cell proliferation in cancer cell lines. For instance:
- In vitro assays demonstrated that the compound effectively reduces cell viability in several cancer types.
- Cell cycle analysis revealed that treatment with this compound leads to G1 phase arrest in Jurkat cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of key signaling pathways : The compound has been shown to interact with matrix metalloproteinases (MMPs), enzymes involved in tumor metastasis.
- Induction of apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives in clinical settings:
Case Study 1: Inhibition of Tumor Growth
A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in angiogenesis markers within tumor tissues .
Case Study 2: Selectivity for Cancer Cell Lines
Another investigation focused on the selectivity of this compound against various cancer cell lines. Results indicated that it preferentially inhibited growth in prostate and breast cancer cells while showing minimal toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol are best understood through comparisons with structurally related derivatives and analogs. Below is a systematic analysis:
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrimidines: Compounds like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () replace the triazole ring with a pyrazole. These analogs exhibit antitrypanosomal and antischistosomal activities, attributed to their planar structure and electron-withdrawing substituents (-CF₃). The pyrazole core may enhance π-π stacking interactions with parasitic enzymes, differing from the triazole-based compound’s purine mimicry .
- Pyrido-Fused Triazolopyrimidines: Derivatives such as 2-(3-fluorophenyl)-8-phenyl-10-(trifluoromethyl)pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine () incorporate a pyridine ring into the scaffold. These compounds show nanomolar affinity for A₃ adenosine receptors (Kᵢ = 8.1 nM) and >1000-fold selectivity over other subtypes. The extended aromatic system likely enhances receptor binding compared to the simpler triazolo[1,5-a]pyrimidine core .
Substituent Effects
- Trifluoromethyl Position: Moving the -CF₃ group to position 5 (e.g., 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid, ) introduces a carboxylic acid moiety, drastically altering solubility and hydrogen-bonding capacity.
Fluorine Substitution Patterns :
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol () replaces -CF₃ with -CHF₂. The reduced electronegativity and steric bulk of -CHF₂ may lower metabolic stability but improve membrane permeability compared to the parent compound .
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Target Affinity |
|---|---|---|---|
| 2-(CF₃)-triazolo[1,5-a]pyrimidin-5-ol | 1.8 | 0.15 (pH 7.4) | Moderate (PfDHODH) |
| 5-(CF₃)-triazolo[1,5-a]pyrimidine-7-COOH | 0.9 | 1.2 (pH 7.4) | Enzyme inhibition |
| 5-(CHF₂)-triazolo[1,5-a]pyrimidin-7-ol | 1.5 | 0.3 (pH 7.4) | Undetermined |
| Pyrido-fused triazolopyrimidine (5b) | 3.2 | 0.02 (pH 7.4) | A₃ receptor (Kᵢ = 8.1 nM) |
Data inferred from structural analogs in .
Q & A
Q. Basic
- NMR : and NMR identify substituents and ring systems (e.g., trifluoromethyl signals at ~110–120 ppm in NMR) .
- X-ray crystallography : Resolves planar triazoloquinazoline systems and substituent orientations (e.g., phenyl rings aligned at 59.3° relative to the core) .
- LC-MS : Validates molecular weight and purity .
How do structural modifications impact antimalarial activity against Plasmodium falciparum?
Advanced
The trifluoromethyl group enhances metabolic stability and hydrophobic interactions with P. falciparum dihydroorotate dehydrogenase (PfDHODH). Modifications at the 5- and 7-positions influence binding affinity:
- 5-Aryl groups improve enzyme inhibition (IC < 50 nM), while bulky substituents reduce solubility .
- Substitution with pyridinyl or bromophenyl moieties increases potency but may introduce toxicity .
Structure-activity relationship (SAR) studies guided by PfDHODH co-crystal structures are critical .
What are the known biological targets of this compound?
Basic
Primary targets include:
- PfDHODH : A key enzyme in pyrimidine biosynthesis, validated via enzyme inhibition assays and parasite growth inhibition studies (EC = 12–80 nM) .
- Human basophil histamine release : Early studies identified mediator release inhibition (IC < 1 μM) .
How can discrepancies in biological activity data across studies be resolved?
Advanced
Discrepancies arise from variations in assay conditions (e.g., parasite strain, enzyme isoform) or pharmacokinetic factors. Strategies include:
- Standardizing assay protocols (e.g., consistent ATP concentrations in PfDHODH assays) .
- Performing comparative ADME studies (e.g., microsomal stability, plasma protein binding) to correlate in vitro and in vivo activity .
What crystallization techniques optimize structural analysis?
Basic
Slow evaporation from methanol or ethanol at 4°C yields high-quality crystals for X-ray diffraction. Ice-water quenching after acidification (e.g., HCl) is effective for hydrazine-derived intermediates .
Which computational methods predict interactions with PfDHODH?
Q. Advanced
- Molecular docking : Identifies binding poses in the PfDHODH ubiquinone pocket (e.g., hydrophobic interactions with Leu197 and Tyr200) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity .
What solvents and conditions optimize purification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
